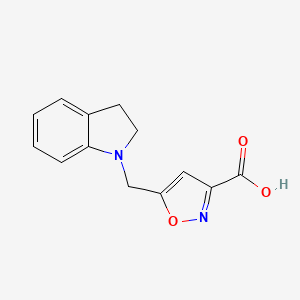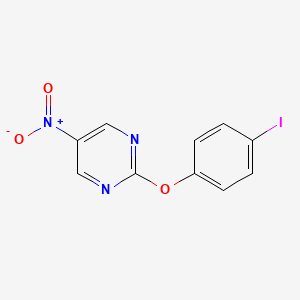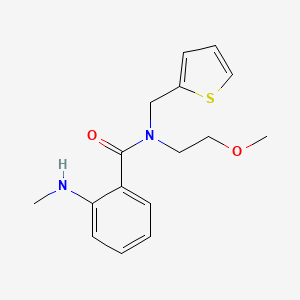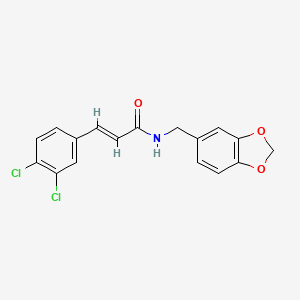
5-(2,3-Dihydroindol-1-ylmethyl)-1,2-oxazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,3-Dihydroindol-1-ylmethyl)-1,2-oxazole-3-carboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as DOI, and it belongs to the family of phenethylamines. DOI is a potent agonist of the serotonin 5-HT2A receptor, which plays a crucial role in the regulation of mood, cognition, and perception.
作用機序
DOI works by binding to the 5-HT2A receptor, which is a G protein-coupled receptor that is primarily located in the central nervous system. The activation of the 5-HT2A receptor leads to an increase in intracellular calcium levels, which triggers a cascade of signaling events that ultimately result in changes in mood, perception, and cognition.
Biochemical and Physiological Effects
DOI has been shown to have a wide range of biochemical and physiological effects on the body. The compound's ability to activate the 5-HT2A receptor has been shown to increase serotonin levels in the brain, which can lead to changes in mood and perception. DOI has also been shown to have anti-inflammatory properties, which can help reduce inflammation in the body.
実験室実験の利点と制限
DOI has several advantages for use in laboratory experiments. The compound is highly potent and selective, which makes it an ideal tool for studying the 5-HT2A receptor. However, the synthesis of DOI requires specialized equipment and expertise, which can limit its use in some laboratories.
将来の方向性
There are several future directions for research on DOI. One area of interest is the compound's potential therapeutic applications in the treatment of psychiatric disorders such as depression, anxiety, and schizophrenia. Another area of interest is the compound's anti-tumor properties, which could lead to the development of new cancer treatments. Additionally, further research is needed to better understand the biochemical and physiological effects of DOI on the body.
合成法
The synthesis of DOI involves a series of chemical reactions that require specialized laboratory equipment and expertise. The most common method for synthesizing DOI involves the condensation of 2,3-dihydroindole with 3-carboxyoxazol-5-amine in the presence of a coupling reagent such as EDCI or DCC. The resulting product is then purified using column chromatography to obtain pure DOI.
科学的研究の応用
DOI has been extensively studied for its potential therapeutic applications in various fields of medicine, including psychiatry, neurology, and oncology. The compound's ability to activate the 5-HT2A receptor has been shown to have a significant impact on mood, perception, and cognition. DOI has also been studied for its anti-tumor properties, as it has been shown to induce cell death in cancer cells.
特性
IUPAC Name |
5-(2,3-dihydroindol-1-ylmethyl)-1,2-oxazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c16-13(17)11-7-10(18-14-11)8-15-6-5-9-3-1-2-4-12(9)15/h1-4,7H,5-6,8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFMHJWZMYBDEFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)CC3=CC(=NO3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,3-Dihydroindol-1-ylmethyl)-1,2-oxazole-3-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-4-[(5-methylthiophene-2-carbonyl)amino]benzoic acid](/img/structure/B7587937.png)



![2-(3-hydroxyphenyl)-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B7587958.png)
![3-[(3-Bromophenyl)methylamino]pentanenitrile](/img/structure/B7587967.png)
![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxypyridine-2-carboxylic acid](/img/structure/B7587982.png)


![5-[(4-Hydroxyphenyl)sulfanylmethyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B7588010.png)

![2-[[(2-Bromophenyl)methyl-methylamino]methyl]furan-3-carboxylic acid](/img/structure/B7588018.png)
![N-[(2-methyl-1,3-thiazol-5-yl)methyl]quinoxalin-2-amine](/img/structure/B7588027.png)